molecular formula C7H9NO2S B13031401 2-ethyl-5-Thiazoleacetic acid

2-ethyl-5-Thiazoleacetic acid

Cat. No.: B13031401
M. Wt: 171.22 g/mol
InChI Key: NJWZHIVXBAYSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-Thiazoleacetic acid is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of 2-ethyl-5-Thiazoleacetic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-ethyl-5-Thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Scientific Research Applications

2-ethyl-5-Thiazoleacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives are explored for their potential use in developing new drugs with anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-ethyl-5-Thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

2-ethyl-5-Thiazoleacetic acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(2-ethyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-2-6-8-4-5(11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

NJWZHIVXBAYSIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.